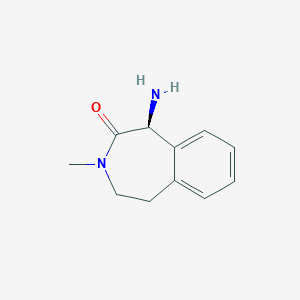

(1S)-1-Amino-1,3,4,5-tetrahydro-3-methyl-2H-3-benzazepin-2-one

Description

(1S)-1-Amino-1,3,4,5-tetrahydro-3-methyl-2H-3-benzazepin-2-one (CAS: 253324-92-4) is a bicyclic benzazepinone derivative with a molecular formula of C₁₁H₁₄N₂O and a molecular weight of 190.25 g/mol . The compound features a seven-membered nitrogen-containing ring fused to a benzene core, with a chiral (1S)-configured amino group and a methyl substituent at the 3-position.

Properties

IUPAC Name |

(5S)-5-amino-3-methyl-2,5-dihydro-1H-3-benzazepin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-13-7-6-8-4-2-3-5-9(8)10(12)11(13)14/h2-5,10H,6-7,12H2,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RETLCOJLSHBJEZ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC=CC=C2C(C1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC=CC=C2[C@@H](C1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657697 | |

| Record name | (1S)-1-Amino-3-methyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253324-92-4 | |

| Record name | (1S)-1-Amino-1,3,4,5-tetrahydro-3-methyl-2H-3-benzazepin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=253324-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S)-1-Amino-1,3,4,5-tetrahydro-3-methyl-2H-3-benzazepin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253324924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S)-1-Amino-3-methyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S)-1-AMINO-1,3,4,5-TETRAHYDRO-3-METHYL-2H-3-BENZAZEPIN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z463545GW2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Intramolecular Aminolysis of Esters Leading to Benzazepinone Core

A seminal method for preparing tetrahydrobenzazepin-2-one derivatives, including analogs of (1S)-1-Amino-1,3,4,5-tetrahydro-3-methyl-2H-3-benzazepin-2-one, is based on intramolecular aminolysis of esters derived from phthalide precursors. This approach was described by Ackerman et al. (1972) and involves the following key steps:

- Starting materials: 3-phenyl-3-(2-aminoethyl)phthalide or its N-substituted analogs.

- Aminolysis reaction: The amino group attacks the lactone carbonyl within the molecule, leading to ring closure and formation of an amino lactone intermediate.

- Spontaneous transformation: Removal of solvent or heating induces conversion of the amino lactone into the corresponding tetrahydrobenzazepin-2-one structure.

- Acid-catalyzed dehydration: Treatment of the tetrahydrobenzazepin-2-one with concentrated sulfuric acid facilitates dehydration to yield dihydrobenzazepin-2-one derivatives.

This method effectively constructs the benzazepinone scaffold with control over substitution patterns, including the methyl group at position 3 and the amino group at position 1.

Table 1: Key Spectral Data Supporting Structure Elucidation

| Compound | IR Carbonyl Absorption (cm⁻¹) | NMR Highlights (δ, ppm) | Notes |

|---|---|---|---|

| Amino lactone (R=H) | 1765 (strong) | Multiplets at 2.66 (2H), aromatic 7.28-7.69 | Stable hydrobromide salt isolated |

| Tetrahydrobenzazepin-2-one (R=H) | 1672 (intense) | Multiplets 2.20-3.08 (aliphatic), aromatic 7.17-7.97 | Crystalline, non-basic compound |

| Dihydrobenzazepin-2-one (R=H) | Not specified | NMR consistent with unsaturation | Formed by acid dehydration |

This spectral data confirms the stepwise transformation from amino lactone to tetrahydrobenzazepinone and further to dihydrobenzazepinone.

Alkylation and Reduction Routes from Phthalide Derivatives

The synthetic sequence begins with the generation of an anion from 3-phenylphthalide using sodium hydride in dimethylformamide (DMF). Alkylation with 2-(tetrahydropyran-2-yloxy)ethyl bromide introduces a protected hydroxyethyl side chain, which is subsequently hydrolyzed to the corresponding alcohol.

- Conversion to azide: The alcohol is converted to a bromo derivative using phosphorus tribromide, then displaced by azide ion.

- Catalytic reduction: The azide is reduced catalytically to yield the amino lactone.

- Hydrogen bromide treatment: Dilution with ether and treatment with gaseous hydrogen bromide stabilizes the amino lactone as its hydrobromide salt.

This route enables the introduction of the amino group at position 1 and sets up the molecule for intramolecular cyclization to the benzazepinone ring.

Patent-Disclosed Methods for Benzazepinone Derivatives

A European patent (EP1589014A1) describes processes for the preparation of 1,3-dihydro-2H-3-benzazepin-2-one derivatives, which are structurally related to the target compound. The method involves:

- Reacting N-unsubstituted benzazepinone precursors with alkoxy-substituted reagents to introduce functional groups.

- Formation of pharmaceutically relevant acid addition salts.

- Application of these intermediates in the synthesis of complex benzazepine derivatives such as ivabradine.

Though the patent focuses on substituted benzazepinones, the synthetic principles are applicable to preparing this compound by tailoring substituents and reaction conditions accordingly.

Summary Table of Preparation Methods

Research Findings and Notes

- The intramolecular aminolysis approach offers a straightforward synthesis of the benzazepinone core with stereochemical control at the 1-position, crucial for the (1S) configuration.

- The amino lactone intermediate exists in equilibrium with the benzazepinone tautomer, with solvent and temperature influencing the equilibrium position.

- Acid-catalyzed dehydration is a critical step to access dihydrobenzazepinone derivatives, which can be further reduced or functionalized.

- Alkylation and azide reduction steps provide versatile handles for introducing the amino functionality and other substituents.

- Patent literature underscores the utility of these benzazepinone derivatives as intermediates in the synthesis of pharmacologically active compounds, highlighting the importance of efficient preparation methods.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-Amino-1,3,4,5-tetrahydro-3-methyl-2H-3-benzazepin-2-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the functional groups present in the compound.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzazepine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Acetylcholinesterase Inhibition

Research indicates that derivatives of (1S)-1-Amino-1,3,4,5-tetrahydro-3-methyl-2H-3-benzazepin-2-one exhibit potential as acetylcholinesterase inhibitors. These compounds are being explored for their ability to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In silico studies have shown promising results regarding their binding affinity and inhibitory potential against acetylcholinesterase enzymes .

Anti-HIV Activity

The compound has been investigated for its anti-HIV properties. Some synthesized derivatives demonstrated effective inhibition of HIV-1 replication at nanomolar concentrations with minimal cytotoxicity. This activity positions this compound as a candidate for further development as a non-nucleoside reverse transcriptase inhibitor (NNRTI) .

Antimicrobial Properties

Studies have reported that certain derivatives of this compound exhibit significant antibacterial activity against various strains of bacteria. For instance, specific derivatives showed enhanced efficacy against methicillin-resistant Staphylococcus aureus (MRSA) compared to standard antibiotics like ciprofloxacin . This suggests potential applications in developing new antimicrobial agents.

Case Study 1: Acetylcholinesterase Inhibitors

A study focused on synthesizing several derivatives of this compound revealed that specific modifications significantly increased their inhibitory potency against acetylcholinesterase. The most potent derivative was identified through a combination of experimental and computational methods.

Case Study 2: Anti-HIV Research

In another investigation, a series of compounds derived from this compound were evaluated for their anti-HIV activity. The results indicated that these compounds could inhibit HIV replication effectively while maintaining low toxicity levels in vitro.

Mechanism of Action

The mechanism by which (1S)-1-Amino-1,3,4,5-tetrahydro-3-methyl-2H-3-benzazepin-2-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural differences and similarities between the target compound and selected analogs:

Key Differences and Implications

Methyl Substitution: The methyl group at position 3 in the target compound increases lipophilicity compared to non-methylated analogs (e.g., 3-amino-1,3,4,5-tetrahydro-1-benzazepin-2-one). This may improve membrane permeability but reduce aqueous solubility .

Stereochemistry: The (1S)-configured amino group distinguishes the target compound from racemic or undefined stereoisomers. Enantioselectivity is critical in drug-receptor interactions; for example, (S)-configured benzazepinones often exhibit higher binding affinity in neurological targets .

Functional Group Modifications: Phenylethylamino Substituent (CAS 197658-50-7): The bulky aromatic group in this analog may enhance binding to hydrophobic pockets in proteins, as seen in studies of benzazepine derivatives targeting G-protein-coupled receptors . Fluorine Substituents (CAS 1622853-62-6): Fluorination at positions 7 and 9 increases electronegativity and metabolic stability, making this analog more suitable for prolonged biological activity .

For instance, analogs like α-lipomycin (a benzazepinone derivative) show promise in Ebola virus inhibition via nucleocapsid protein binding . Methyl and fluorine substituents could modulate such interactions.

Physicochemical Properties

- Solubility : The methyl group in the target compound likely reduces solubility compared to polar derivatives like the BOC-protected analog (CAS 148842-86-8), which includes a carboxymethyl group to enhance hydrophilicity .

- Melting Points: Limited data exist, but the phenylethylamino derivative (CAS 197658-50-7) has a melting point of 185–188°C, suggesting higher crystallinity due to aromatic stacking .

Biological Activity

(1S)-1-Amino-1,3,4,5-tetrahydro-3-methyl-2H-3-benzazepin-2-one is a compound with significant potential in pharmacological applications. Its structural characteristics suggest various biological activities, particularly in the central nervous system (CNS). This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C11H14N2O

- Molecular Weight : 190.24 g/mol

- CAS Number : 253324-92-4

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- CNS Activity : Preliminary pharmacological studies have shown that related compounds in the benzazepine series affect CNS activity in animal models .

- Cholinergic Modulation : The compound's structure suggests potential interactions with cholinergic systems, which are crucial for memory and learning processes .

- Neuroprotective Effects : Some studies indicate that benzazepine derivatives may offer neuroprotective effects against oxidative stress and neuronal apoptosis .

Table 1: Summary of Biological Activities

Case Study: CNS Activity

In a study examining the effects of various benzazepine derivatives on CNS activity, this compound was tested in a murine model. The results indicated a significant increase in locomotor activity and alterations in anxiety-related behaviors when administered at specific dosages. This suggests potential applications in treating anxiety disorders .

Case Study: Cholinergic Modulation

A comparative study investigated the inhibitory effects of several benzazepine derivatives on acetylcholinesterase (AChE) activity. The findings revealed that this compound showed promising inhibition of AChE, indicating its potential use in managing conditions like Alzheimer's disease .

The mechanism of action for this compound is hypothesized to involve:

- Interaction with Neurotransmitter Receptors : The compound may bind to various neurotransmitter receptors influencing mood and cognition.

- Inhibition of Enzymatic Activity : By inhibiting AChE, it increases acetylcholine levels in the synaptic cleft, enhancing cholinergic signaling.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.